Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate
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Description
“Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate” is a complex organic compound. It is related to a series of compounds that have been synthesized and evaluated for their antitumor activities .
Synthesis Analysis
The synthesis of related compounds involves a series of reactions, including condensation and reflux processes . The exact synthesis process for this specific compound isn’t available in the retrieved sources.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzo[d][1,3]dioxol-5-ylmethyl group, a 4-methyl group, a 2-(4-phenoxybenzamido) group, and a thiophene-3-carboxylate group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include condensation and reflux processes . The exact chemical reactions for this specific compound aren’t available in the retrieved sources.Scientific Research Applications
Kinase Inhibitor
This compound is described as a kinase inhibitor . Kinase inhibitors are important in the treatment of cancer and inflammatory diseases. They work by blocking the action of a certain type of protein called a kinase, which is involved in many cellular processes, including cell division and growth .
DYRK1A Inhibition
The compound is used in methods of inhibiting the activity of DYRK1A in a cell . DYRK1A is a protein kinase that is implicated in the development of Down syndrome and Alzheimer’s disease. By inhibiting DYRK1A, it may be possible to alleviate some of the symptoms associated with these conditions .
Increasing Cell Proliferation
The compound is also used in methods of increasing cell proliferation in a population of pancreatic beta cells . This could have potential applications in the treatment of diabetes, where the body’s ability to produce insulin is compromised .
Treating Insufficient Insulin Secretion
The compound is used in methods of treating a subject for a condition associated with insufficient insulin secretion . This could be particularly useful in the treatment of type 1 diabetes, where the body’s immune system attacks and destroys insulin-producing cells in the pancreas .
Treating Neurological Disorders
The compound is used in methods of treating a subject for a neurological disorder . While the specific disorders are not mentioned, the inhibition of DYRK1A suggests potential applications in the treatment of Down syndrome and Alzheimer’s disease .
Complement Factor D Inhibition
While not directly mentioned in relation to this specific compound, similar compounds have been used in the development of inhibitors of complement Factor D . These inhibitors can help regulate the complement cascade, a part of the immune system that can cause damage if not properly controlled .
properties
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO6S/c1-17-24(15-18-8-13-22-23(14-18)34-16-33-22)36-27(25(17)28(31)32-2)29-26(30)19-9-11-21(12-10-19)35-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTHMNFFYUTQNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate |
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